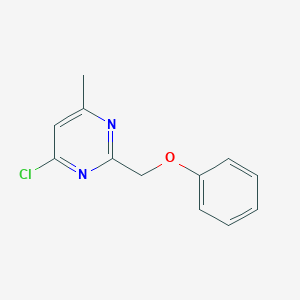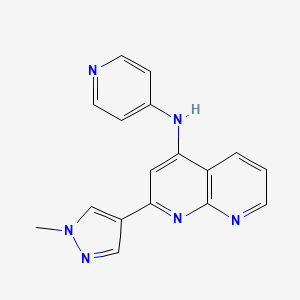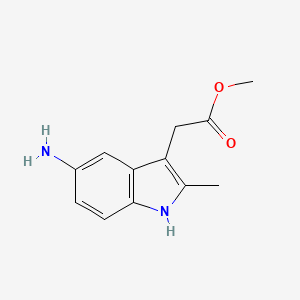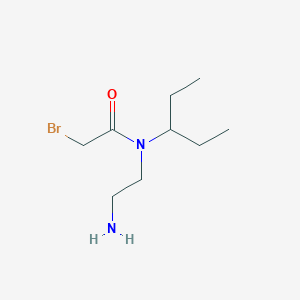
N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, an aminoethyl group, and a pentan-3-yl group attached to an acetamide backbone.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-N-pentan-3-ylacetamide and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C.
Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the bromine atom to hydrogen.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium iodide or potassium cyanide can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo-compounds.
Reduction Products: Compounds with reduced bromine atoms.
Substitution Products: Compounds with substituted bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a reagent in biochemical assays or as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the intended use of the compound.
Comparación Con Compuestos Similares
N-(2-Aminoethyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Aminoethyl)-2-chloro-N-pentan-3-ylacetamide: Similar but with a chlorine atom instead of bromine.
N-(2-Aminoethyl)-2-iodo-N-pentan-3-ylacetamide: Similar but with an iodine atom instead of bromine.
This compound's versatility and unique properties make it a valuable subject of study and application in various scientific and industrial fields. Further research and development could uncover even more uses and benefits.
Propiedades
Fórmula molecular |
C9H19BrN2O |
|---|---|
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C9H19BrN2O/c1-3-8(4-2)12(6-5-11)9(13)7-10/h8H,3-7,11H2,1-2H3 |
Clave InChI |
UAJJTBNOAOGCIF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N(CCN)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
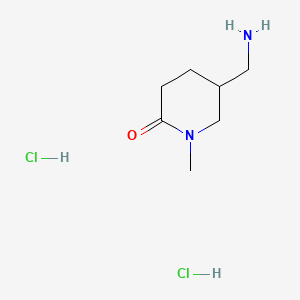



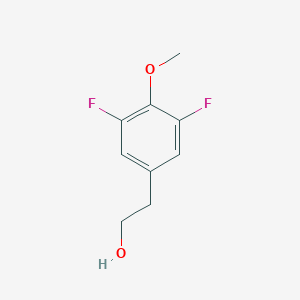
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
